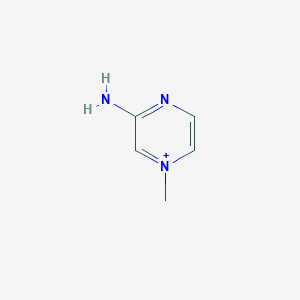

3-Amino-1-methylpyrazin-1-ium

Description

Overview of Quaternized Nitrogen Heterocycles in Academic Research

Nitrogen-containing heterocycles are a cornerstone of organic chemistry, with their quaternized forms—where the nitrogen atom is bonded to four carbon atoms and carries a positive charge—being of significant interest in academic research. These compounds are integral to numerous biologically active molecules and functional materials. rsc.orgopenmedicinalchemistryjournal.com The positive charge on the nitrogen atom in these heterocycles alters their electronic properties, solubility, and reactivity, making them valuable synthons and functional motifs. cdnsciencepub.com Research has extensively documented their roles in medicinal chemistry, with a significant percentage of FDA-approved drugs containing a nitrogen heterocycle. acs.org In materials science, quaternized nitrogen heterocycles are investigated for applications as ionic liquids, phase-transfer catalysts, and components in optoelectronic devices. openmedicinalchemistryjournal.com Their ability to participate in various chemical transformations, including rearrangements and acting as precursors for other complex molecules, underscores their versatility in synthetic chemistry. researchgate.net

Structural Significance of the Pyrazinium Moiety

The pyrazine (B50134) ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. Structurally related to benzene, the replacement of two methine groups with nitrogen atoms significantly influences the electronic distribution within the ring. wikipedia.org The nitrogen atoms exert a negative inductive effect, leading to a non-uniform electron density and a different resonance stabilization energy compared to benzene. wikipedia.org This electronic structure makes the pyrazine moiety susceptible to nucleophilic attack and influences its reactivity in chemical syntheses. researchgate.net

The quaternization of one of the nitrogen atoms to form a pyrazinium cation further modifies these properties. The resulting positive charge enhances the electron-deficient nature of the ring, influencing the bond lengths and angles within the heterocyclic system. nih.govnih.gov The presence of an amino group, as in 3-Amino-1-methylpyrazin-1-ium, introduces additional structural and electronic features. The lone pair of electrons on the exocyclic amino nitrogen can participate in the resonance of the pyrazinium ring system. This participation is evidenced by a shorter C-N(H2) bond distance than is typical for aryl amines, suggesting a considerable degree of double-bond character. nih.govnih.gov This structural feature is crucial as it suggests the possibility of amine-imine tautomerism and makes the compound an interesting ligand for coordination chemistry. nih.gov

Historical Context of this compound Research

The study of this compound and its salts is part of the broader, long-standing investigation into pyrazine chemistry. General procedures for the synthesis of this class of compounds were reported in the latter half of the 20th century, with notable contributions from researchers such as Goto and his colleagues in 1968. nih.govnih.gov

Specific, detailed characterization of this compound salts gained momentum later. Research published by Foucher and collaborators in 1993 laid the groundwork for the synthesis and initial characterization of these compounds. nih.govnih.gov This was followed by more comprehensive studies in 2010, also by Foucher et al., which provided detailed crystal structure analysis of both the iodide and chloride salts of this compound. nih.govnih.gov These studies utilized X-ray diffraction to precisely determine bond lengths, bond angles, and the crystalline packing of these compounds. The synthesis method typically involves the reaction of 2-aminopyrazine (B29847) with methyl iodide. nih.gov For instance, the iodide salt was prepared by reacting 2-aminopyrazine with an excess of methyl iodide in a refluxing solution of carbon tetrachloride. nih.gov The corresponding chloride salt was subsequently obtained through ion exchange from the iodide precursor. nih.gov These foundational papers provide the bulk of the detailed structural and synthetic knowledge available for this specific compound.

Detailed Research Findings

The following tables present detailed crystallographic and structural data for the iodide and chloride salts of this compound, as determined by X-ray diffraction studies.

Crystal Structure Data for this compound Iodide

| Parameter | Value |

| Chemical Formula | C₅H₈N₃⁺·I⁻ |

| Molecular Weight | 237.04 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.9759 (5) |

| b (Å) | 13.2966 (15) |

| c (Å) | 8.3668 (9) |

| β (°) | 90.951 (7) |

| Volume (ų) | 775.96 (13) |

| Z | 4 |

| Temperature (K) | 100 |

| Data sourced from Foucher et al. (2010). nih.gov |

Selected Bond Lengths for this compound Iodide

| Bond | Length (Å) |

| C-N(H₂) | 1.338 (8) |

| Data sourced from Foucher et al. (2010). nih.gov |

Crystal Structure Data for this compound Chloride

| Parameter | Value |

| Chemical Formula | C₅H₈N₃⁺·Cl⁻ |

| Molecular Weight | 145.59 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 11.3164 (3) |

| b (Å) | 9.5029 (5) |

| c (Å) | 12.3877 (5) |

| Volume (ų) | 1332.16 (10) |

| Z | 8 |

| Temperature (K) | 150 |

| Data sourced from Foucher et al. (2010). nih.gov |

Selected Bond Lengths for this compound Chloride

| Bond | Length (Å) |

| C-N(H₂) | 1.348 (3) |

| Data sourced from Foucher et al. (2010). nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C5H8N3+ |

|---|---|

Molecular Weight |

110.14g/mol |

IUPAC Name |

4-methylpyrazin-4-ium-2-amine |

InChI |

InChI=1S/C5H8N3/c1-8-3-2-7-5(6)4-8/h2-4H,1H3,(H2,6,7)/q+1 |

InChI Key |

IWERHAXLPTVRIM-UHFFFAOYSA-N |

SMILES |

C[N+]1=CC(=NC=C1)N |

Canonical SMILES |

C[N+]1=CC(=NC=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 1 Methylpyrazin 1 Ium and Its Derivatives

Quaternization Reactions of Aminopyrazines for Pyrazinium Salt Formation

Quaternization is a fundamental process for forming pyrazinium salts, which involves the alkylation of a nitrogen atom in the pyrazine (B50134) ring. This reaction transforms the neutral pyrazine molecule into a positively charged pyrazinium cation. The nucleophilicity of the nitrogen atoms in the pyrazine ring is a critical factor in this transformation. Notably, the quaternization of one nitrogen atom significantly reduces the nucleophilicity of the second nitrogen, making the formation of diquaternary salts challenging. thieme-connect.com

N-Methylation Strategies (e.g., reaction of 2-aminopyrazine (B29847) with methyl iodide)

A primary strategy for the synthesis of 3-amino-1-methylpyrazin-1-ium iodide is the direct N-methylation of 2-aminopyrazine using an alkylating agent such as methyl iodide. nih.gov This reaction is a classic example of quaternization, where the methyl group attaches to one of the nitrogen atoms of the pyrazine ring.

The synthesis can be performed by reacting 2-aminopyrazine with an excess of methyl iodide in a suitable solvent like carbon tetrachloride under reflux conditions. nih.gov The reaction proceeds over several hours, leading to the precipitation of the crude product, which can then be purified by recrystallization. nih.gov This method provides a moderate yield of the desired this compound iodide. nih.gov The presence of the amino group adjacent to a ring nitrogen makes the resulting cation an effective chelating ligand. nih.gov It is important to note that methylation can occur on the amino group itself under certain conditions, but the quaternization of the ring nitrogen is the predominant reaction pathway in this case. cdnsciencepub.com

General Synthetic Procedures for N-Methylated Pyrazinium Compounds

General procedures for synthesizing N-methylated pyrazinium compounds often involve the reaction of a pyrazine derivative with a methylating agent. nih.govnih.govresearchgate.net The choice of solvent and reaction conditions can vary depending on the specific pyrazine substrate and the methylating agent used. For instance, in addition to methyl iodide, other methylating agents like dimethyl sulfate (B86663) can be employed. cdnsciencepub.com

The reaction temperature is a crucial parameter to control, as higher temperatures can sometimes lead to the formation of undesirable by-products. lookchem.com Solvents for these reactions are typically non-protic, such as carbon tetrachloride, chloroform, or acetone. thieme-connect.comnih.govlookchem.com In some cases, the reaction can be carried out without a solvent, using an excess of the liquid alkylating agent. thieme-connect.comlookchem.com The reaction times can vary significantly, from a few hours to several days, depending on the reactivity of the starting materials. lookchem.com Purification of the resulting N-methylated pyrazinium salts is commonly achieved through filtration and recrystallization from a suitable solvent or solvent mixture, such as an ethanol (B145695)/water mixture. nih.gov

Table 1: Synthesis of this compound Iodide

| Reactants | Reagents | Solvent | Conditions | Product | Yield | Reference |

| 2-Aminopyrazine | Methyl iodide (excess) | Carbon Tetrachloride (CCl₄) | Reflux, 12 h | This compound iodide | 60% | nih.gov |

Counterion Exchange Techniques for Diverse this compound Salts

The identity of the counterion in an ionic salt can significantly influence its physical and chemical properties. Therefore, methods for exchanging the initial counterion, often iodide from the quaternization reaction, for other anions are of considerable importance.

Iodide to Chloride Exchange via Ion-Exchange Resins

A common and effective method for exchanging the iodide counterion for a chloride ion is through the use of an ion-exchange resin. nih.govresearchgate.net This technique involves passing a solution of the iodide salt through a column packed with a strongly basic anion exchange resin that has been saturated with chloride ions. nih.govresearchgate.net

Specifically, a concentrated aqueous solution of N-methyl-3-aminopyrazinium iodide can be subjected to ion exchange using a resin like Dowex 1-X8 saturated with Cl⁻ anions. nih.govresearchgate.net The resin has a higher affinity for iodide ions than for chloride ions, leading to the effective replacement of iodide with chloride in the eluate. researchgate.neticm.edu.pl The aqueous fractions containing the desired chloride salt are then collected and evaporated to dryness to yield the crude product. nih.govresearchgate.net This method is generally efficient, providing good yields of the target salt. nih.gov

Preparative Details of Salt Recrystallization

Recrystallization is a crucial step for the purification of the synthesized pyrazinium salts. The choice of solvent is critical and depends on the solubility of the salt at different temperatures. For this compound iodide, a mixture of ethanol and water (e.g., a 4:1 ratio) has been found to be effective for obtaining crystals suitable for X-ray analysis. nih.gov

In the case of this compound chloride, recrystallization from boiling ethanol has been successful in isolating crystals suitable for X-ray diffraction. nih.gov The general principle involves dissolving the crude product in a minimal amount of the hot solvent and then allowing the solution to cool slowly, which promotes the formation of well-defined crystals as the solubility of the salt decreases. The purified crystals are then typically collected by filtration. nih.govnih.gov

Table 2: Counterion Exchange and Recrystallization

| Starting Material | Technique | Reagent/Resin | Eluent/Solvent | Product | Yield | Reference |

| N-methyl-3-pyrazinium iodide | Ion Exchange | Dowex 1-X8 (Cl⁻ form) | Water | This compound chloride | 78% | nih.govresearchgate.net |

| Crude this compound iodide | Recrystallization | - | Ethanol/Water (4:1) | Purified crystals | - | nih.gov |

| Crude this compound chloride | Recrystallization | - | Boiling Ethanol | Purified crystals | - | nih.gov |

Synthetic Approaches to Substituted and Analogous Pyrazinium/Pyridinium (B92312) Derivatives

The synthesis of substituted and analogous pyrazinium and pyridinium derivatives expands the chemical diversity of these heterocyclic compounds. Various synthetic strategies have been developed to introduce different functional groups onto the pyrazine or pyridine (B92270) ring.

A variety of synthetic approaches exist for creating substituted pyrazine derivatives, which can then potentially be quaternized to form substituted pyrazinium salts. These methods include condensation reactions, ring closures, and metal-catalyzed cross-coupling reactions. unimas.myresearchgate.net For instance, substituted 2-aminopyrazines can be synthesized through the condensation of hydroxyiminoketones with aminoacetonitriles, promoted by iron(III) chloride. unimas.my Furthermore, Suzuki-Miyaura cross-coupling reactions on halogenated pyrazines are a powerful tool for introducing aryl substituents. researchgate.netrsc.org

The synthesis of substituted pyridinium salts follows similar principles of quaternization, where a substituted pyridine is reacted with an alkylating agent. evitachem.com The diversity of commercially available or synthetically accessible substituted pyridines allows for the creation of a wide range of pyridinium derivatives. The reactivity of these derivatives can be further exploited, for example, in the formation of ylides which can undergo cycloaddition reactions. researchgate.net The synthesis of more complex, fused heterocyclic systems containing the pyrazine nucleus, such as imidazo[1,5-a]pyrazines, can be achieved through multi-component reactions. nih.govtandfonline.com

Construction of Functionalized Pyrazinium Scaffolds

The primary method for the synthesis of this compound involves the direct N-alkylation of 2-aminopyrazine. A common procedure is the reaction of 2-aminopyrazine with an excess of methyl iodide in a suitable solvent, such as carbon tetrachloride, under reflux conditions. This reaction yields the iodide salt of this compound. nih.gov The corresponding chloride salt can then be obtained through an ion exchange process, typically using a resin like Dowex 1-X8 saturated with chloride anions. nih.goviucr.org

The synthesis of the iodide salt of this compound is achieved by the slow addition of excess methyl iodide to a refluxing solution of 2-aminopyrazine in carbon tetrachloride over several hours. nih.gov The resulting crude product can be filtered and recrystallized to yield the final compound. nih.gov A similar approach can be used to generate other functionalized pyrazinium scaffolds, which are of interest in medicinal chemistry. researchgate.netresearchgate.net The construction of these scaffolds often involves multi-step syntheses to introduce various substituents onto the pyrazine ring. researchgate.netmdpi.com

| Starting Material | Reagent | Solvent | Reaction Conditions | Product | Yield | Reference |

| 2-Aminopyrazine | Methyl Iodide | Carbon Tetrachloride | Reflux, 12 hours | This compound iodide | 60% | nih.gov |

| This compound iodide | Dowex 1-X8 (Cl⁻ form) | Aqueous solution | Ion Exchange | This compound chloride | 78% | nih.goviucr.org |

The development of functionalized pyrazinium scaffolds is a significant area of research, with applications in the design of novel therapeutic agents. rsc.orgnih.gov Methodologies for creating these complex structures include regioselective metalations and cross-coupling reactions, which allow for the precise placement of functional groups on the pyrazine core. rsc.org

Synthesis of N-Methylated Aminopyridinium Salts for Comparative Studies

For comparative purposes, the synthesis of N-methylated aminopyridinium salts is also relevant. Several general methods exist for the preparation of these compounds. One common approach is the N-amination of pyridine derivatives using electrophilic aminating reagents such as hydroxylamine (B1172632) derivatives. nih.gov Another established method is the condensation of pyrylium (B1242799) salts with hydrazine (B178648) or its derivatives. nih.gov

More recently, methods for the selective N-alkylation of N-aminopyridinium salts have been developed. These reactions can be used to synthesize a variety of secondary amines. acs.org The synthesis of substituted pyridinium salts can also be achieved through the reaction of aminopyridines with various reagents to introduce different functional groups. researchgate.netukm.my These synthetic strategies are crucial for creating a diverse range of N-methylated aminopyridinium salts that can be used in comparative studies with their pyrazinium counterparts. rsc.org

| Precursor | Reagent/Method | Product Type | Reference |

| Pyridine derivatives | Electrophilic aminating reagents (e.g., H₂NOTs) | N-Aminopyridinium salts | nih.gov |

| Pyrylium salts | Hydrazine or hydrazide | N-Aminopyridinium salts | nih.gov |

| N-Aryl-N-aminopyridinium salts | Alkyl electrophiles | Secondary aryl-alkyl amines | acs.org |

| 3-Aminopyridine | Formaldehyde and benzotriazole | N-Mannich reagents | researchgate.net |

| 6-(methoxycarbonyl)pyridine-2-carboxylic acid | 2-Amino-N-methylpyridine | Monoamide compounds | ukm.my |

Advanced Structural Elucidation Through X Ray Crystallography

Single Crystal X-ray Diffraction Analysis of 3-Amino-1-methylpyrazin-1-ium Salts

The crystal structures of this compound have been determined in the form of its iodide and chloride salts, providing a basis for a detailed structural analysis. These studies confirm the formation of the this compound cation via the methylation of 2-aminopyrazine (B29847). nih.govnih.gov The cation exists in the amine tautomeric form rather than the imine form. nih.govnih.gov

Detailed Cationic Framework Analysis

The cationic framework of this compound has been meticulously investigated, providing valuable data on its intramolecular geometry.

A noteworthy feature of the this compound cation is the length of the bond between the exocyclic amine group and the pyrazinium ring. In the iodide salt, the C—N(H2) bond distance is 1.338 (8) Å, while in the chloride salt, it is slightly longer at 1.348 (3) Å. nih.govnih.govnih.gov Both of these bond lengths are shorter than the typical C(sp²)–NH2 bond length of 1.36 Å, suggesting a significant degree of double bond character. nih.govnih.gov This shortening is indicative of the delocalization of the lone pair of electrons from the amine nitrogen into the pyrazinium ring system. nih.govnih.gov

| Bond | Iodide Salt nih.gov | Chloride Salt nih.gov |

|---|---|---|

| C—N(H2) | 1.338 (8) | 1.348 (3) |

The internal bond angles of the pyrazinium ring are also affected by the quaternization of the nitrogen and the presence of the amino group. A significant change is observed in the C5—N4—C3 bond angle, which is 121.3 (5)° in the iodide salt and 121.02 (18)° in the chloride salt. nih.govnih.gov These values are notably wider than the corresponding angle of 116.6 (1)° in the parent 2-aminopyrazine molecule. nih.govnih.gov This widening of the angle is a direct consequence of the methylation at the N1 position.

| Compound | C5—N4—C3 Angle |

|---|---|

| This compound iodide nih.gov | 121.3 (5) |

| This compound chloride nih.gov | 121.02 (18) |

| 2-Aminopyrazine nih.govnih.gov | 116.6 (1) |

Elucidation of Bond Angles (e.g., C—N—C angles)

Anionic Counterpart Influence on Solid-State Packing and Supramolecular Architecture

While the anionic counterpart (iodide vs. chloride) has a minimal effect on the internal geometry of the this compound cation, it plays a significant role in dictating the solid-state packing and the resulting supramolecular architecture. This influence is primarily exerted through the formation of different hydrogen bonding networks.

In the crystal structure of this compound iodide, the cations and iodide anions are linked by N—H⋯I hydrogen bonds, forming centrosymmetric four-component clusters. nih.gov In contrast, the smaller chloride anion in this compound chloride facilitates the formation of one-dimensional chains along the iucr.org crystal axis through N—H⋯Cl hydrogen bonds. nih.govrsc.org This demonstrates how the size and hydrogen bonding acceptor capability of the anion can direct the self-assembly of the ions in the solid state, leading to distinct supramolecular motifs. najah.edu The study of such non-covalent interactions is crucial in the field of crystal engineering, where the goal is to design and synthesize crystalline materials with specific structures and properties.

Chloride Anion Mediated One-Dimensional Chain Formation via Hydrogen Bonding

The crystal structure of this compound chloride (C₅H₈N₃⁺·Cl⁻) reveals a well-defined arrangement where cations and anions are linked through hydrogen bonds to form infinite one-dimensional chains. nih.govnih.govfigshare.com Analysis of the crystallographic data shows that the compound crystallizes in the orthorhombic space group Pbca. iucr.org

In this structure, the chloride anions act as bridges, connecting adjacent this compound cations. These connections are established primarily through N—H···Cl hydrogen bonds involving the hydrogen atoms of the amino group on the pyrazinium ring. nih.goviucr.org The resulting motif is a continuous chain that propagates along the nih.gov crystallographic axis. nih.govfigshare.com This chain-like assembly is a direct consequence of the size and hydrogen-bonding capabilities of the chloride anion, which effectively links two separate cations. The C—N(H₂) bond distance in the cation is 1.348 (3) Å, a value at the lower end of the typical range for aryl amines, suggesting some double bond character due to the participation of the amine's lone pair in the ring's π system. nih.gov

Table 1: Crystal Data for this compound Chloride

| Parameter | Value |

| Chemical Formula | C₅H₈N₃⁺·Cl⁻ |

| Formula Weight (Mᵣ) | 145.59 |

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| a (Å) | 11.3164 (3) |

| b (Å) | 9.5029 (5) |

| c (Å) | 12.3877 (5) |

| V (ų) | 1332.16 (10) |

| Z | 8 |

| Temperature (K) | 150 |

| Data sourced from Foucher et al. (2010). iucr.org |

Iodide Anion Mediated Centrosymmetric Four-Component Cluster Formation via Hydrogen Bonding

In contrast to the chloride salt, the introduction of the larger iodide anion into the crystal lattice of this compound iodide (C₅H₈N₃⁺·I⁻) results in a distinctly different supramolecular assembly. The structure, which belongs to the monoclinic space group P2₁/n, is characterized by the formation of discrete, centrosymmetric four-component clusters. nih.govacs.org

These clusters consist of two this compound cations and two iodide anions. nih.gov The components are held together by intermolecular N—H···I hydrogen bonds. nih.govacs.org Each iodide anion accepts hydrogen bonds from the amino groups of two different cations, and, due to the centrosymmetric nature of the cluster, this creates a closed, four-membered aggregate. Unlike the infinite chains seen in the chloride structure, these clusters represent finite supramolecular units that then pack into the larger crystal lattice. The C—N(H₂) bond distance is 1.338 (8) Å, which, similar to the chloride salt, is short for an aryl amine and indicates resonance effects. nih.govacs.org

Table 2: Crystal Data for this compound Iodide

| Parameter | Value |

| Chemical Formula | C₅H₈N₃⁺·I⁻ |

| Formula Weight (Mᵣ) | 237.04 |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a (Å) | 6.9759 (5) |

| b (Å) | 13.2966 (15) |

| c (Å) | 8.3668 (9) |

| β (°) | 90.951 (7) |

| V (ų) | 775.96 (13) |

| Z | 4 |

| Temperature (K) | 100 |

| Data sourced from Foucher et al. (2009). nih.gov |

Exploration of Intermolecular Interactions and Crystal Cohesion

Characterization of Classical Hydrogen Bonding Networks (N—H···X, C—H···X)

Classical hydrogen bonds, particularly those involving the amino group as a donor and the halide anion (X⁻) as an acceptor, are the dominant intermolecular interactions in these structures. nih.govnih.gov The geometry of these N—H···X bonds has been precisely determined from the X-ray diffraction data.

In the chloride salt, the amino group of the cation forms two distinct hydrogen bonds to two different chloride anions, creating the one-dimensional chain structure. nih.goviucr.org In the iodide salt, the amino hydrogens bond to two separate iodide anions to form the discrete four-component clusters. nih.gov The specific geometries of these interactions are detailed in the table below. While strong N—H···X bonds are the primary drivers of the supramolecular structures, weaker C—H···X interactions are also present, further contributing to crystal cohesion. These interactions involve the aromatic and methyl C-H groups of the cation and the halide anions. acs.orgwikipedia.org

Table 3: Hydrogen-Bond Geometry (Å, °) for this compound Halide Salts

| Compound | D—H···A | D—H | H···A | D···A | D—H···A |

| Chloride Salt | N7—H1N···Cl1ⁱ | 0.93 (4) | 2.30 (4) | 3.216 (2) | 171 (3) |

| N7—H2N···Cl1 | 0.91 (4) | 2.38 (4) | 3.279 (2) | 170 (3) | |

| Iodide Salt | N7—H1N···I1ⁱ | 0.88 (5) | 2.82 (5) | 3.698 (6) | 173 (7) |

| N7—H2N···I1 | 0.88 (5) | 2.88 (5) | 3.758 (6) | 173 (7) | |

| Symmetry codes: (i) For Chloride: x-1/2, -y+1/2, -z+1. (i) For Iodide: -x+3/2, y+1/2, -z+1/2. Data sourced from Foucher et al. (2009, 2010). nih.govnih.goviucr.org |

Identification of Non-Classical Interactions (e.g., C—H···π, π-π Stacking)

Beyond classical hydrogen bonds, weaker non-covalent interactions play a significant role in the crystal packing of aromatic salts. These include C—H···π interactions, where a C-H bond points towards the face of an aromatic π-system, and π-π stacking interactions between adjacent pyrazinium rings. iucr.org

In related pyridinium (B92312) and pyrimidinium salts, C—H···π and π-π stacking interactions are crucial for stabilizing the three-dimensional crystal packing. acs.org For instance, crystal packing can be further stabilized by C–H···π interactions to form an infinite chain of molecules. acs.orgwikipedia.org In similar structures, offset π–π stacking interactions involving pyridinium rings are observed with centroid–centroid distances around 3.6 Å. While not explicitly detailed in the primary reports for this compound halides, analysis of the crystal packing suggests the presence of such interactions. The arrangement of the pyrazinium rings indicates potential for offset π-π stacking, where the rings of adjacent cations overlap. Furthermore, the positioning of cations relative to each other allows for potential C—H···π interactions between a C-H bond of one cation and the π-face of a neighboring ring. These non-classical forces are vital for a complete understanding of the crystal cohesion, influencing the dense packing of the ions in the solid state.

Spectroscopic Investigations of Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic arrangement and chemical environment within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

¹H NMR spectroscopy is a powerful tool for assigning the position of hydrogen atoms in a molecule. In the case of 3-Amino-1-methylpyrazin-1-ium iodide, the ¹H NMR spectrum, recorded in DMSO-d6, shows distinct signals corresponding to the different protons in the cation. rsc.org A sharp singlet is observed for the methyl protons (N-CH₃), while the protons of the amino group (-NH₂) appear as a broad signal. The aromatic protons on the pyrazinium ring give rise to signals in the downfield region, with their specific chemical shifts and coupling patterns providing insight into their positions on the heterocycle. rsc.org

Characterization of the chloride salt of this compound by NMR has been reported to be in agreement with previously published data for the iodide salt. iucr.orgnih.gov This indicates that the counter-ion has a minimal effect on the chemical shifts of the cation's protons.

| Proton Type | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-CH₃ | 4.406 | Singlet |

| Aromatic CH | 7.682-7.813 | Multiplet |

| NH₂ | 8.750 and 8.764 | Broad Peaks |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy is employed to characterize the carbon framework of a molecule. For this compound iodide, the ¹³C NMR spectrum in DMSO-d6 reveals a signal for the methyl carbon (N-CH₃) in the aliphatic region. rsc.org The carbons of the pyrazinium ring resonate in the aromatic region, with their chemical shifts being influenced by the nitrogen atoms and the amino substituent. rsc.org

| Carbon Type | Chemical Shift (ppm) |

|---|---|

| N-CH₃ | 56.030 |

| Aromatic C | 117.258-159.607 |

Advanced NMR Techniques for Conformational and Tautomeric Studies

The proximity of the amino group to a ring nitrogen atom in this compound suggests the possibility of amine-imine tautomerism. iucr.orgnih.gov Tautomers are isomers that can rapidly interconvert, typically through the migration of a proton. byjus.com While crystal structure analyses of both the chloride and iodide salts show that the cation exists as the amine tautomer in the solid state, advanced NMR techniques could provide insights into the potential existence of the imine tautomer in solution. iucr.orgnih.gov Techniques such as 2D NMR (e.g., COSY, HMQC, HMBC) and variable temperature NMR studies can be used to investigate such dynamic processes and conformational changes in solution. ipb.ptnih.gov While specific advanced NMR studies on this compound are not detailed in the provided search results, these methods are standard for exploring tautomerism in heterocyclic systems. researchgate.netunifr.ch

Vibrational Spectroscopy for Functional Group Identification and Interaction Analysis

Vibrational spectroscopy, particularly FT-IR, is crucial for identifying functional groups and studying intermolecular interactions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. These include N-H stretching vibrations for the primary amine group, typically in the range of 3300-3500 cm⁻¹. pg.edu.pl C-H stretching vibrations for the methyl group and the aromatic ring would also be present. pg.edu.pl The C=N and C=C stretching vibrations of the pyrazinium ring are expected in the fingerprint region (below 1600 cm⁻¹). researchgate.net

In the solid state, the presence of hydrogen bonding between the amine protons and the halide counter-ion (Cl⁻ or I⁻) has been confirmed by X-ray crystallography. iucr.orgnih.gov These N-H···X hydrogen bonds would influence the position and shape of the N-H stretching bands in the FT-IR spectrum, typically causing them to broaden and shift to lower frequencies. While specific FT-IR data for this compound is not available in the search results, the analysis of related compounds provides a basis for these expected spectral features. researchgate.netresearchgate.net

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and geometry of molecules. Calculations for 3-Amino-1-methylpyrazin-1-ium and related compounds are typically performed using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), which provide a reliable balance of accuracy and computational cost. sci-hub.se These theoretical calculations are often validated by comparing the results with experimental data, such as that obtained from single-crystal X-ray diffraction. researchgate.net

Experimental studies on the iodide and chloride salts of this compound have provided precise crystallographic data on its molecular structure. acs.org These experimental results serve as a benchmark for DFT-optimized geometries, which are calculated for an isolated molecule in the gaseous phase. Minor discrepancies between theoretical and experimental values are expected, as the experimental data reflects the molecule's structure within a solid crystalline lattice, influenced by intermolecular forces like hydrogen bonding. sci-hub.se

A key structural feature observed in both experimental and theoretical models is the bond length between the pyrazinium ring and the amino group (C-NH₂). This bond is found to be significantly shorter [1.348 (3) Å in the chloride salt and 1.338 (8) Å in the iodide salt] than a typical sp²(C)—NH₂ single bond (approx. 1.36 Å). acs.orgCurrent time information in NA. This shortening suggests a considerable degree of double-bond character, a feature that is further explored through electronic structure analyses. acs.org

Another notable feature is the widening of the C5—N4—C3 bond angle within the pyrazine (B50134) ring upon methylation. In this compound, this angle is approximately 121.0-121.3°, significantly larger than the 116.6° angle found in the parent molecule, 2-aminopyrazine (B29847). acs.org

Table 1: Selected Experimental Bond Lengths and Angles for this compound Cation

| Parameter | Chloride Salt (Å or °) acs.org | Iodide Salt (Å or °) Current time information in NA. | Description |

|---|---|---|---|

| C(3)-N(7) | 1.348 (3) | 1.338 (8) | Bond between pyrazine ring and amino group nitrogen. |

| C(5)-N(4)-C(3) | 121.02 (18) | 121.3 (5) | Internal angle of the pyrazine ring. |

DFT calculations are instrumental in predicting the most stable three-dimensional arrangement of atoms in the this compound cation. The planarity of the pyrazinium ring is a key structural parameter. Computational studies on similar aminopyrazinium systems confirm that the cationic ring structure is essentially planar. sci-hub.se The primary conformational flexibility would arise from the orientation of the amino group's hydrogen atoms and the methyl group relative to the ring. The amine tautomer is confirmed to be the stable form of the cation. acs.orgCurrent time information in NA.

Optimized Geometries and Energetic Analyses

Electronic Structure Characterization

The arrangement of electrons in molecular orbitals dictates the chemical and physical properties of a compound. For this compound, computational methods provide a detailed picture of its electronic landscape.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity. chemrxiv.org

In studies of analogous aminopyrazinium salts, the HOMO is typically distributed over the electron-rich aminopyrazine moiety, while the LUMO is centered on the benzoate (B1203000) or other anionic counter-ion. sci-hub.se For the isolated this compound cation, the HOMO would be expected to have significant contributions from the π-system of the pyrazine ring and the lone pair of the amino group. The LUMO, conversely, would be predominantly located on the electron-deficient pyrazinium ring, reflecting its cationic nature. The calculated energy gap for related systems signifies their potential for use in nonlinear optical (NLO) applications. sci-hub.se

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. chemrxiv.org This method is particularly useful for quantifying electron delocalization through the analysis of donor-acceptor interactions. These interactions are evaluated using second-order perturbation theory, where the stabilization energy, E(2), indicates the strength of the delocalization.

For this compound, the most significant delocalization effect is the interaction between the lone pair of the amino nitrogen atom (donor NBO) and the antibonding π* orbitals of the pyrazinium ring (acceptor NBOs). This n → π* interaction is responsible for the electron density being shared between the amino group and the ring, which leads to the experimentally observed shortening of the C-N bond. acs.orgCurrent time information in NA. A high E(2) value for this interaction in a formal NBO analysis would provide quantitative proof of this resonance effect.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying charge. Typically, red areas signify regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack). chemrxiv.org

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Interactions

Hirshfeld Surface Analysis and Quantitative Non-Covalent Interaction Assessment

Hirshfeld surface analysis is a powerful computational tool employed to investigate and quantify intermolecular interactions within a crystal lattice. This method provides a visual and numerical representation of how molecules interact with their nearest neighbors, offering insights into the forces that govern crystal packing. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal.

Quantification of Specific Intermolecular Contacts

While a specific Hirshfeld surface analysis study detailing the quantitative breakdown of all intermolecular contacts for this compound is not available in the public domain, a hypothetical quantification based on the analysis of similar organic salts is presented below. These interactions would include contributions from hydrogen bonds, as well as weaker contacts such as H···H, C···H, and potential π-π stacking interactions involving the pyrazinium ring.

| Interaction Type | Hypothetical Percentage Contribution |

| H···H | 40 - 50% |

| N···H/H···N | 20 - 30% |

| C···H/H···C | 15 - 25% |

| Halogen···H/H···Halogen | 5 - 10% |

| C···C (π-π stacking) | 1 - 5% |

This table is illustrative and based on typical values for similar organic salts and is not derived from experimental data for this compound.

The dominant H···H contacts are typical for organic molecules due to the abundance of hydrogen atoms on the molecular surface. The significant N···H/H···N and Halogen···H/H···Halogen contributions would correspond to the strong hydrogen bonding interactions within the crystal lattice. C···H/H···C contacts represent weaker van der Waals forces, while a small C···C percentage would indicate the presence of offset π-π stacking between the pyrazinium rings.

Visualization of Supramolecular Recognition Sites

Hirshfeld surfaces can be mapped with various properties to visualize the nature and location of intermolecular interactions. One of the most common properties is the normalized contact distance (dₙₒᵣₘ), which highlights regions of close contact. The dₙₒᵣₘ surface uses a red-white-blue color scheme, where red spots indicate contacts shorter than the van der Waals radii and represent the strongest interactions, white regions represent contacts at the van der Waals separation, and blue regions indicate contacts longer than the van der Waals radii.

For this compound, the dₙₒᵣₘ surface would be expected to show prominent red regions associated with the hydrogen bond donor sites (the amine hydrogens) and the acceptor sites on the counter-ion (e.g., chloride or iodide). These visualizations provide a clear picture of the supramolecular recognition sites that drive the self-assembly of the molecules in the solid state.

Tautomerism and Conformational Dynamics in 3 Amino 1 Methylpyrazin 1 Ium

The structural and dynamic properties of 3-Amino-1-methylpyrazin-1-ium are significantly influenced by the potential for tautomerism and the inherent flexibility of the pyrazinium cation. Investigations into these aspects provide crucial insights into the molecule's chemical behavior and reactivity.

Supramolecular Chemistry and Host Guest Complexation Studies

Interactions with Macrocyclic Host Molecules

The pyrazinium cation readily engages with macrocyclic hosts, forming well-defined complexes driven by a combination of electrostatic and other non-covalent forces. These interactions are significantly influenced by the size, shape, and electronic properties of both the host and the guest.

The interaction between 3-Amino-1-methylpyrazin-1-ium iodide and the macrocyclic polyether 18-crown-6 (B118740) has been investigated, leading to the formation of supramolecular cocrystals. researchgate.netresearchgate.net In these structures, the crown ether encapsulates the cationic guest, demonstrating the principle of host-guest recognition. researchgate.net The flexible nature of crown ethers like 18-crown-6 allows them to adapt their conformation to accommodate the guest molecule. researchgate.net The formation of these complexes is primarily driven by the electrostatic attraction between the positively charged pyrazinium ion and the electron-rich oxygen atoms lining the cavity of the crown ether. nih.gov

Cucurbit[n]urils (CB[n]) are a family of macrocyclic host molecules known for their rigid structure and ability to form exceptionally stable complexes with cationic guests in aqueous solutions. queensu.ca The hydrophobic cavity and the polar carbonyl portals of cucurbiturils create a unique binding environment. The complexation of cationic guests by cucurbiturils is a powerful strategy in supramolecular chemistry, driven by a combination of hydrophobic effects and ion-dipole interactions. queensu.ca

While specific studies on the complexation of this compound with cucurbit acs.orguril are not extensively detailed in the provided results, the general principles of cucurbituril (B1219460) chemistry suggest a strong potential for interaction. Cucurbiturils, such as cucurbit researchgate.neturil (CB7), have been shown to form stable 1:1 complexes with various cationic pyridinium (B92312) derivatives. rsc.org These interactions can lead to significant changes in the photophysical properties of the guest molecule and can be influenced by factors such as pH. rsc.org The binding is often very strong, with association constants reaching as high as 10^17 M⁻¹ in water for some cationic guests. queensu.ca

Formation of Host-Guest Complexes with Crown Ethers (e.g., 18-crown-6)

Nature of Host-Guest Binding Motifs

The formation and stability of supramolecular assemblies involving this compound are governed by a variety of non-covalent interactions. These interactions work in concert to create a well-defined and stable host-guest complex.

Ion-dipole interactions are a primary driving force in the complexation of the this compound cation with macrocycles like crown ethers and cucurbiturils. queensu.canih.govdntb.gov.ua The positive charge of the pyrazinium cation is strongly attracted to the partial negative charges of the oxygen atoms in the crown ether cavity or the carbonyl portals of cucurbiturils. rsc.orgnih.gov

Hydrogen bonding also plays a crucial role. beilstein-journals.orgrsc.org The amino group of the this compound cation can act as a hydrogen bond donor, forming hydrogen bonds with the oxygen atoms of the host molecule or with counter-ions like iodide. researchgate.netnih.gov In the crystal structure of this compound iodide, N—H⋯I hydrogen bonds are observed, linking the cations and anions into centrosymmetric clusters. nih.gov Similarly, in complexes with 18-crown-6, C–H⋯O and O–H⋯I intermolecular contacts are vital for crystal cohesion. researchgate.net These hydrogen bonds contribute to the specificity and directionality of the supramolecular assembly.

The hydrophobic effect is a significant contributor to the stability of host-guest complexes in aqueous solutions, particularly with hosts like cucurbiturils that possess a hydrophobic cavity. queensu.camdpi.com The encapsulation of the nonpolar parts of the guest molecule within the host's cavity minimizes unfavorable interactions with water molecules, thereby driving the complexation process.

Cation-π interactions are another important non-covalent force at play. nih.govproteopedia.org This interaction occurs between the positively charged pyrazinium ring and the electron-rich π-system of an aromatic host or even another guest molecule. nih.govproteopedia.org The pyrazinium ring itself has delocalized π-electrons, but its net positive charge allows it to interact favorably with other aromatic systems. These interactions are recognized as significant contributors to the stability of protein structures and biological recognition processes. nih.gov

Ion-Dipole and Hydrogen Bonding Interactions in Complexation

Structural Consequences of Supramolecular Encapsulation on the Pyrazinium Cation

The encapsulation of the this compound cation within a macrocyclic host can lead to noticeable changes in its structure and properties. The confined environment of the host cavity can impose geometric constraints on the guest molecule.

Crystal structure analysis of the cation in its iodide and chloride salt forms reveals key bond distances and angles. nih.govnih.gov For example, the C—N(H2) bond distance is at the lower end of the range for aryl amines, suggesting some double bond character. nih.govnih.gov Upon complexation, subtle changes in these bond lengths and angles can occur as the cation adapts to the shape and electronic environment of the host's cavity. For instance, the C5—N4—C3 bond angle in the cation is significantly wider than in 2-aminopyrazine (B29847), indicating the effect of N-methylation. nih.govnih.gov The confinement within a host could further influence such structural parameters.

Furthermore, encapsulation can alter the electronic distribution within the pyrazinium cation, which in turn can affect its reactivity and photophysical properties. The close proximity to the host's electron-rich or electron-poor regions can modulate the electron density of the guest, potentially leading to shifts in its absorption and emission spectra. rsc.org

Table of Research Findings on this compound Complexation

| Host Molecule | Guest Molecule | Key Interactions | Structural Features | Ref. |

|---|---|---|---|---|

| 18-crown-6 | 3-Amino-1-methylpyridin-1-ium iodide | C–H⋯O, C–H⋯I, O–H⋯I | Forms bis(guest)-host cocrystal; guest threaded through host cavity | researchgate.netresearchgate.net |

| Cucurbit researchgate.neturil | Cationic Pyridinium Dyes | Ion-Dipole, Hydrophobic Effect | Forms 1:1 and 2:1 host-guest complexes; influences pKa of guest | rsc.org |

| - | This compound iodide | N—H⋯I Hydrogen Bonds | Forms centrosymmetric four-component clusters in the solid state | nih.gov |

| - | This compound chloride | N—H⋯Cl Hydrogen Bonds | Forms one-dimensional chains in the crystal structure | nih.gov |

Coordination Chemistry of the 3 Amino 1 Methylpyrazin 1 Ium Ligand

Assessment of the Pyrazinium Cation as a Potential Chelating Ligand to Metal Centers

The 3-Amino-1-methylpyrazin-1-ium cation is structurally primed to act as a chelating ligand. nih.goviucr.org Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, resulting in the formation of a ring structure. libretexts.org The stability of the resulting metallacycle is a key driver for the formation of such complexes.

The structure of the this compound cation, as determined in its iodide and chloride salt forms, reveals key features that support its potential as a chelating agent. nih.goviucr.org The cation possesses an exocyclic amino group (-NH₂) positioned ortho to one of the ring nitrogen atoms (N4). nih.govnih.gov This arrangement of a nitrogen-donating amino group and a heterocyclic nitrogen atom is geometrically ideal for forming a five-membered chelate ring upon coordination to a metal center. This bidentate N,N-coordination motif is a common and stable feature in coordination chemistry. libretexts.org

Studies on the crystal structure of this compound salts have explicitly noted that the proximity of the amine group to one of the diazine nitrogen atoms makes it an "ideal chelating ligand to metals". nih.goviucr.org The bond lengths within the cation suggest significant electronic delocalization. The C-N(H₂) bond distance is relatively short, indicating a degree of double-bond character where the lone pair of the amine nitrogen participates in the resonance of the pyrazinium ring's π system. nih.govnih.gov

While neutral 2-aminopyrazine (B29847) is a well-known ligand, the positive charge on the this compound cation introduces distinct electronic properties. Compared to a neutral pyrazine (B50134), the N-methyl pyrazinium cation is expected to be a weaker σ-donor but a much stronger π-acceptor. rsc.org This is due to the delocalization of the positive charge, which lowers the energy of the nitrogen lone pair orbitals and the vacant π* orbitals, making the latter more accessible for metal-to-ligand back-donation. rsc.org This π-acceptor character can stabilize metal centers in lower oxidation states. The combination of a strong chelating geometry and unique electronic properties makes the this compound cation a promising candidate for the construction of novel coordination complexes.

Design and Synthesis of Transition Metal Complexes with this compound

The design and synthesis of transition metal complexes with the this compound ligand would draw upon established methods in coordination chemistry, particularly those used for other pyrazine and N-heterocyclic ligands. caltech.edukcl.ac.uk The synthesis would typically involve the reaction of a salt of the this compound cation (e.g., the chloride or iodide salt) with a labile transition metal salt in a suitable solvent. nih.goviucr.orgacademicjournals.org

The choice of metal ion is crucial. First-row transition metals such as manganese, iron, cobalt, and nickel are common targets due to their variable oxidation states and coordination geometries. tandfonline.comnih.gov Ruthenium, known for its rich photophysical and electrochemical properties, is another attractive candidate. rsc.orgnih.gov The synthesis of related pyrazine-amide and aminotriazole complexes has been successfully achieved with a range of transition metals, suggesting the feasibility of forming complexes with the this compound ligand. kcl.ac.ukmdpi.com

The reaction conditions, such as solvent, temperature, and stoichiometry, would need to be optimized to favor the formation of the desired complex. For instance, the synthesis of 3-amino-1-nitroguanidine complexes with Co(II), Ni(II), Cu(II), and Zn(II) was achieved by simply dissolving the ligand in solutions containing the respective metal salts. at.ua A similar straightforward approach could be envisioned for this compound. The general synthetic scheme would be:

M-Xn + y [3-NH₂-1-Me-pz]⁺ → [M(3-NH₂-1-Me-pz)y]ⁿ⁺ + nX⁻ (Where M = transition metal, X = labile anion, and pz = pyrazinium)

Structural and Electronic Properties of Metal-Pyrazinium Coordination Compounds

The structural and electronic properties of hypothetical metal-pyrazinium coordination compounds featuring the this compound ligand can be predicted based on related systems. tandfonline.comrsc.orgnih.gov

The table below summarizes key structural parameters observed in the uncoordinated this compound cation and provides a comparison with a related neutral ligand, 2-aminopyrazine. These values offer a baseline for predicting the changes upon coordination.

| Parameter | This compound iodide nih.gov | This compound chloride iucr.orgnih.gov | 2-Aminopyrazine nih.gov |

| C-N(H₂) Bond Length (Å) | 1.338(8) | 1.348(3) | 1.341(1) |

| C5—N4—C3 Angle (°) | 121.3(5) | 121.02(18) | 116.6(1) |

| Tautomeric Form | Amine | Amine | Amine |

| Key Feature | Short C-N(H₂) bond suggests double bond character. nih.gov | Cation resembles other N-methylated amino pyrazinium salts. iucr.orgnih.gov | Narrower C-N-C angle compared to the cationic species. nih.gov |

Electronic Properties: The electronic properties of these complexes would be significantly influenced by the cationic nature of the ligand. The strong π-acceptor character of the N-methyl pyrazinium ring would affect the d-orbital splitting of the metal center. rsc.org This can be probed using techniques like UV-Vis spectroscopy. Metal-to-ligand charge transfer (MLCT) bands are expected, and their energies would provide insight into the electronic communication between the metal and the ligand. nih.govacs.org In related pyrazine-based systems, the electronic spectra are sensitive to the metal ion and the ligand substituents. tandfonline.comrsc.org

The redox properties, studied by cyclic voltammetry, would also be of great interest. The positive charge on the ligand is expected to make the metal center more electrophilic, thus shifting its oxidation potentials to more positive values compared to complexes with neutral aminopyrazine ligands. The interplay between the metal-centered and ligand-centered redox events could lead to interesting electrochemical behavior. tandfonline.com

The table below outlines some expected electronic properties and the methods to study them, based on analogous pyrazine complexes.

| Property | Expected Characteristics | Analytical Technique |

| UV-Vis Absorption | Presence of metal-to-ligand charge transfer (MLCT) bands. nih.gov | UV-Vis Spectroscopy |

| Redox Behavior | Metal-centered oxidation/reduction potentials shifted due to cationic ligand. tandfonline.com | Cyclic Voltammetry |

| Magnetic Properties | Dependent on the metal ion and its spin state (e.g., high-spin vs. low-spin). rsc.org | Magnetic Susceptibility Measurements |

| Vibrational Modes | Shifts in C=N and N-H stretching frequencies upon coordination. nih.gov | Infrared (IR) Spectroscopy |

Reaction Mechanisms and Chemical Reactivity of the Pyrazinium Core

Mechanistic Studies of Chemical Transformations Involving the Pyrazinium Moiety

The formation of the 3-Amino-1-methylpyrazin-1-ium cation itself provides insight into the reactivity of its precursor, 2-aminopyrazine (B29847). The synthesis is typically achieved through the N-alkylation of 2-aminopyrazine with an alkyl halide, such as methyl iodide. nih.gov This reaction proceeds via a standard SN2 mechanism where the more nucleophilic ring nitrogen (N1) attacks the electrophilic methyl group.

| Parameter | This compound iodide nih.gov | This compound chloride nih.gov |

| C-N(H₂) Bond Distance | 1.338(8) Å | 1.348(3) Å |

| C5-N4-C3 Angle | 121.3(5)° | 121.02(18)° |

| Tautomeric Form | Amine | Amine |

This interactive table summarizes key structural parameters of this compound salts, highlighting the short C-N bond indicative of resonance.

Transformations of related N-heterocyclic salts offer mechanistic parallels. Photochemical reactions of pyridinium (B92312) salts, for example, can proceed through high-energy valence isomers, such as Dewar-type structures, which then react with nucleophiles. researchgate.netresearchgate.net It is plausible that N-alkylated pyrazinium salts could undergo similar light-induced isomerizations. Furthermore, visible-light-driven reactions of related pyrazolo[1,2-a]pyrazole systems have been shown to proceed via a single electron transfer (SET) mechanism, generating a radical cation intermediate that subsequently undergoes C–N bond cleavage. acs.org

Catalytic hydrogenation of fused pyrazinium systems, such as pyrrolo[1,2-a]pyrazinium salts, has been achieved using iridium catalysts. acs.orgnih.govacs.org The reaction mechanism involves the activation of the aromatic system by N-alkylation (quaternization), which reduces its aromaticity and facilitates the hydrogenation of the pyrazine (B50134) ring. acs.org

Investigations into Electrophilic and Nucleophilic Reactivity of the Pyrazinium Ring

The reactivity of the pyrazinium core is dominated by its electron-deficient nature, a characteristic that is intensified in the this compound cation. researchgate.net This dictates its behavior towards electrophiles and nucleophiles.

Electrophilic Reactivity: Electrophilic aromatic substitution on the pyrazinium ring is exceedingly difficult. The two electron-withdrawing nitrogen atoms strongly deactivate the ring towards attack by electrophiles. In the this compound cation, the permanent positive charge on the quaternized nitrogen atom makes the ring exceptionally electron-poor and thus highly resistant to further electrophilic attack. sapub.org While the 3-amino group is typically an activating, ortho-para directing group, its effect is overwhelmed by the deactivating influence of the pyrazinium core. Moreover, under the acidic conditions often required for electrophilic substitution, any unquaternized nitrogen atom would be protonated, further increasing the deactivation. sapub.org Consequently, reactions like nitration or Friedel-Crafts alkylation are not synthetically useful for this compound.

Nucleophilic Reactivity: Conversely, the electron-deficient pyrazinium ring is highly susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of pyrazines, particularly those bearing a good leaving group (e.g., a halogen). thieme-connect.de Halopyrazines are generally more reactive towards nucleophiles than the corresponding halopyridines. thieme-connect.de

In the this compound cation, the positive charge renders the ring carbon atoms highly electrophilic. This makes the cation an excellent substrate for nucleophilic addition or substitution reactions. By analogy with other pyridinium and pyrazinium salts, nucleophiles can attack the ring, leading to either addition products or substitution if a leaving group is present. thieme-connect.de The most likely positions for nucleophilic attack are the carbon atoms ortho and para to the positively charged nitrogen (C2, C6, and C5), as these positions can best accommodate the negative charge in the Meisenheimer-type intermediate.

| Reactivity Type | Reactivity of the this compound Core | Rationale |

| Electrophilic Substitution | Extremely Low / Inert | The pyrazinium core is highly electron-deficient due to two nitrogen atoms and a permanent positive charge, deactivating the ring towards electrophiles. sapub.org |

| Nucleophilic Substitution | High | The positive charge makes the ring carbons electrophilic and susceptible to attack by nucleophiles, readily displacing any suitable leaving groups. thieme-connect.de |

This interactive table contrasts the electrophilic and nucleophilic reactivity of the this compound core.

Role of this compound Precursors in Organic Synthesis and Catalysis (e.g., C-N bond formation)

While this compound itself is primarily studied for its structural and physicochemical properties, its precursor, 2-aminopyrazine, is a versatile building block in organic synthesis and catalysis.

Role in Synthesis: 2-Aminopyrazine serves as a key precursor in the synthesis of a wide array of more complex heterocyclic systems. researchgate.netnih.gov Its bifunctional nature, possessing both a nucleophilic amino group and nucleophilic ring nitrogens, allows for diverse reactivity. A prime example is its role in C-N bond formation reactions. For instance, 2-aminopyrazine can be efficiently coupled with various carboxylic acids to form pyrazine carboxamides, which are scaffolds of interest in medicinal chemistry. researchgate.net A proposed mechanism for this amide coupling involves activation of the carboxylic acid with methanesulfonyl chloride and N-methylimidazole to form a highly reactive intermediate, which is then attacked by the nucleophilic 2-amino group of the pyrazine. researchgate.net

Furthermore, 2-aminopyrazine and its derivatives are substrates in transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form C-C bonds and introduce further complexity to the pyrazine core. rsc.org

Role in Catalysis: The pyrazinium salt motif, derived from precursors like 2-aminopyrazine, can function as a catalyst. For example, pyrazinium di(hydrogen sulfate), a Brønsted acidic ionic liquid, has been shown to be a highly efficient and reusable homogeneous catalyst for various multi-component reactions, including the synthesis of xanthenes and amidoalkyl naphthols. sharif.edu This demonstrates that the pyrazinium core can be utilized in the design of green and effective catalysts. The catalytic activity stems from the acidic protons associated with the pyrazinium cation, which can activate substrates in organic transformations. sharif.edu

| Precursor/Motif | Application | Reaction Type | Ref. |

| 2-Aminopyrazine | Synthesis of Pyrazine Carboxamides | C-N Bond Formation (Amide Coupling) | researchgate.net |

| 2-Aminopyrazine Derivatives | Synthesis of Arylated Pyrazines | C-C Bond Formation (Suzuki Coupling) | rsc.org |

| Pyrazinium Salt | Catalyst for Xanthene Synthesis | Multi-component Condensation | sharif.edu |

This interactive table highlights the roles of 2-aminopyrazine and the pyrazinium motif in synthesis and catalysis.

Q & A

Basic: How is the crystal structure of 3-amino-1-methylpyrazin-1-ium chloride determined experimentally?

The crystal structure is resolved via single-crystal X-ray diffraction (SCXRD) using a Nonius Kappa CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 150 K. Data collection involves φ and ω scans with κ offsets, and refinement employs the SHELXL program . Key parameters include orthorhombic space group Pbca (a = 11.3164 Å, b = 9.5029 Å, c = 12.3877 Å) and Z = 7. Visualization of thermal ellipsoids and hydrogen bonding is performed using ORTEP-3 and WinGX .

Basic: What hydrogen bonding patterns are observed in this compound chloride, and how are they analyzed?

Graph set analysis (GSA) is applied to classify hydrogen bonds. The NH₃⁺ group acts as a donor, forming N–H···Cl interactions with chloride anions. These are categorized as D₁¹ (single donor) motifs . The methodology involves mapping donor-acceptor distances (≤3.5 Å) and angles (≥120°) using crystallographic software, followed by topological analysis to identify supramolecular synthons.

Basic: What analytical techniques are suitable for characterizing this compound derivatives?

Derivatization with agents like 2-aminopyridine (2-AP) enhances detectability in LC-MS or CE. For example, 2-AP reacts with primary amines under reductive amination conditions (NaBH₃CN, pH 7–8), enabling UV detection at λₑₓ = 310 nm and λₑₘ = 380 nm . Solid-state NMR (¹³C CP/MAS) and FTIR (N–H stretching at 3200–3400 cm⁻¹) further confirm protonation states and lattice interactions.

Advanced: How can synthetic routes to this compound derivatives be optimized for regioselectivity?

Regioselectivity is controlled by protecting the pyrazine nitrogen during alkylation. For example, using Boc-protected 3-aminopyrazine followed by methyl iodide in DMF at 0°C minimizes N² methylation. Deprotection with TFA yields the target compound . Reaction progress is monitored via TLC (silica, EtOAc/hexane) and ¹H NMR (disappearance of Boc signals at δ 1.4 ppm).

Advanced: How are contradictions in spectroscopic vs. crystallographic data resolved for this compound?

Discrepancies (e.g., NMR-indicated free NH₂ vs. crystallographic NH₃⁺) are addressed by:

pH-dependent studies : Confirm protonation states via pH titrations monitored by ¹H NMR.

DFT calculations : Compare optimized geometries (B3LYP/6-311++G**) with experimental bond lengths/angles .

Cross-validation : Use IR to detect NH₃⁺ symmetric bending (~1500 cm⁻¹) and SCXRD to resolve ionic vs. neutral forms .

Advanced: What strategies are employed to analyze electronic effects of substituents on this compound’s reactivity?

Comparative studies with analogs (e.g., N-methylpyrazinium or Hmpz) use cyclic voltammetry (CV) to measure redox potentials (E₁/₂) and DFT to compute Fukui indices. Electron-withdrawing groups (e.g., Cl) lower HOMO energy, reducing nucleophilicity. Hammett plots (σₚ⁺ vs. log k) quantify substituent effects in SNAr reactions .

Advanced: How are reaction conditions optimized for synthesizing this compound derivatives with Appel salt?

Optimization involves:

- Base selection : Et₃N (1.2 eq) in THF maximizes yield (85%) over pyridine (60%) due to superior deprotonation.

- Temperature : −20°C minimizes side reactions (e.g., dithiazole ring opening).

- Time : 2 hours balances conversion and decomposition . Reaction progress is tracked via LC-MS ([M+H]⁺ = m/z 228.1).

Advanced: How does the crystal packing of this compound chloride influence its physicochemical properties?

The ionic lattice (density = 1.452 Mg/m³) enhances thermal stability (TGA shows decomposition >250°C). π-Stacking between pyrazinium rings (interplanar distance = 3.4 Å) contributes to fluorescence quenching. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts: H···Cl (25%), H···H (60%) .

Advanced: What computational methods validate the experimental structure of this compound derivatives?

DFT (Gaussian 16) with solvent models (PCM, water) calculates optimized geometries, comparing with SCXRD data. Key metrics include:

- RMSD <0.05 Å for bond lengths.

- NBO analysis confirms charge distribution (NH₃⁺: +0.75 e).

- ESP maps predict electrophilic sites for functionalization .

Advanced: How are polymorphic forms of this compound identified and characterized?

High-throughput screening (HTS) with 24 solvents identifies polymorphs via PXRD. For example, recrystallization from MeOH yields Form I (monoclinic), while EtOH yields Form II (triclinic). DSC distinguishes enantiotropic transitions (Form I melts at 180°C, Form II at 172°C). Raman spectroscopy (C–N stretch at 1100 cm⁻¹) differentiates lattice modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.